![molecular formula C26H22ClN3O2S B2771187 (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892414-73-2](/img/structure/B2771187.png)
(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
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Overview
Description
Pyrano[2,3-d]pyrimidine derivatives are a class of compounds that have received substantial attention due to their diverse biological activities . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For example, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyranopyrimidine skeleton . The mechanistic pathways of these reactions involved Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the closure of the pyran ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present in the molecule .
Scientific Research Applications
Antitumor and Anticancer Properties
The compound exhibits promising antitumor and anticancer activities. Researchers have found that it selectively targets tumor cells, making it a potential candidate for cancer treatment . Further investigations are ongoing to explore its mechanism of action and potential clinical applications.
Anti-Inflammatory and Analgesic Effects
Studies have demonstrated that certain derivatives of pyrazolines (similar to our compound) possess anti-inflammatory and analgesic properties. These compounds can help alleviate pain and reduce inflammation . The specific mechanisms involved warrant further exploration.
Antioxidant Activity
Pyrazolines and their derivatives are known for their antioxidant effects. They scavenge free radicals and reactive oxygen species (ROS), which play a role in oxidative stress and cellular damage. By reducing oxidative stress, these compounds may contribute to overall health and disease prevention .
Neuroprotective Effects
Considering the compound’s structural features, it may have neuroprotective properties. Researchers have studied its impact on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .
Potential as CDK2 Inhibitor
The compound’s scaffold resembles pyrazolo[3,4-d]pyrimidine, which has been explored as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 inhibition is relevant in cancer therapy, and further investigations are needed to evaluate its efficacy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZEWPFJBPBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol |
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